1-(2-Chloro-acetyl)-pyrrolidin-2-one
説明
1-(2-Chloro-acetyl)-pyrrolidin-2-one (CAP) is an organic compound that belongs to the class of pyrrolidinones, which are heterocyclic compounds containing a five-member ring with nitrogen and oxygen atoms. CAP is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the research and development of new drugs, as it can be used to synthesize derivatives of active pharmaceutical ingredients (APIs). CAP has a wide range of applications, including in the synthesis of antibiotics, antimalarials, anti-inflammatory agents, and anticancer agents.
科学的研究の応用
Key Intermediate for Dipeptidyl Peptidase IV Inhibitors
“1-(2-chloroacetyl)pyrrolidin-2-one” is a key intermediate for the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors . DPP-IV is a member of the prolyl oligopeptidase family of serine protease, which cleaves the N-terminal dipeptide from peptides with proline or alanine in the second position . Inhibiting DPP-IV extends the half-life of endogenously secreted glucagon-like peptide-1 (GLP-1), an incretin hormone that stimulates insulin release, inhibits glucagon release, and slows gastric emptying . This is beneficial in the control of glucose homeostasis in patients with type-II diabetes .
Synthesis of Vildagliptin
The synthesized pyrrolidine derivative of “1-(2-chloroacetyl)pyrrolidin-2-one” was utilized to prepare DPP-IV inhibitor Vildagliptin . Vildagliptin is one of the treatment options for type-II diabetes under review by the US FDA .
Synthesis of Other DPP-IV Inhibitors
Apart from Vildagliptin, the “1-(2-chloroacetyl)pyrrolidin-2-one” derivative is also an integral part of many other DPP-IV inhibitors . These include NVP-DPP728, MK-0431 (Sitagliptin), and BMS-477118 (Saxagliptin) .
Treatment of Type-II Diabetes
As mentioned earlier, DPP-IV inhibitors are emerging as a mechanism-based approach for the treatment of type-II diabetes . The “1-(2-chloroacetyl)pyrrolidin-2-one” derivative plays a key role in this regard as it forms an integral part of many DPP-IV inhibitors .
Potential for Weight Loss
DPP-IV inhibitors offer several potential advantages over existing therapies, including the potential for weight loss . The “1-(2-chloroacetyl)pyrrolidin-2-one” derivative, being a key part of many DPP-IV inhibitors, contributes to this potential benefit .
Potential for Regeneration and Differentiation of Pancreatic β-cells
Another potential advantage of DPP-IV inhibitors is the potential for regeneration and differentiation of pancreatic β-cells . The “1-(2-chloroacetyl)pyrrolidin-2-one” derivative, being a key part of many DPP-IV inhibitors, contributes to this potential benefit .
作用機序
Target of Action
The primary target of the compound 1-(2-chloroacetyl)pyrrolidin-2-one is Dipeptidyl Peptidase IV (DPP-IV) . DPP-IV is a member of the prolyl oligopeptidase family of serine protease, which cleaves the N-terminal dipeptide from peptides with proline or alanine in the second position .
Mode of Action
The compound interacts with DPP-IV and inhibits its activity . This inhibition extends the half-life of endogenously secreted glucagon-like peptide-1 (GLP-1), which in turn enhances insulin secretion and improves glucose tolerance .
Biochemical Pathways
The inhibition of DPP-IV affects the pathway of GLP-1, an incretin hormone secreted by intestinal L-cells in response to food intake . Normally, in the presence of plasma DPP-IV, the active form of GLP-1 is rapidly inactivated due to the cleavage of a dipeptide from the N-terminus . The inhibition of dpp-iv by the compound prevents this inactivation, thus enhancing the effects of glp-1 .
Pharmacokinetics
The compound is synthesized from l-proline and chloroacetyl chloride , suggesting that its Absorption, Distribution, Metabolism, and Excretion (ADME) properties could be influenced by these precursors.
Result of Action
The result of the compound’s action is an enhancement of insulin secretion and improvement of glucose tolerance . This is beneficial in the control of glucose homeostasis in patients with type-II diabetes . DPP-IV inhibitors like this compound offer several potential advantages over existing therapies, including decreased risk of hypoglycemia, potential for weight loss, and the potential for regeneration and differentiation of pancreatic β-cells .
特性
IUPAC Name |
1-(2-chloroacetyl)pyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO2/c7-4-6(10)8-3-1-2-5(8)9/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXRVMNVJFVLDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390296 | |
Record name | 1-(2-Chloro-acetyl)-pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-acetyl)-pyrrolidin-2-one | |
CAS RN |
43170-60-1 | |
Record name | 1-(2-Chloro-acetyl)-pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。